Product packaging for 4-Acetylphenyl 4-chlorobenzoate(Cat. No.:CAS No. 29558-82-5)

4-Acetylphenyl 4-chlorobenzoate

Cat. No.: B3406287
CAS No.: 29558-82-5
M. Wt: 274.7 g/mol
InChI Key: UWNHDKUEVXIFAL-UHFFFAOYSA-N
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Description

4-Acetylphenyl 4-chlorobenzoate (CAS 29558-82-5) is an aromatic ester compound with the molecular formula C15H11ClO3 and a molecular weight of 274.70 g/mol . This chemical features a benzoate core ester-linked to a phenolic ring, presenting key functional groups including the ester bridge, a chloro substituent on the benzoate ring, and an acetyl group on the phenyl ring . These moieties make it a valuable intermediate in organic synthesis and a potential model substrate for biochemical studies. In research, this compound and its structural analogs are significant for studying ester chemistry and reaction mechanisms . More specifically, the 4-chlorobenzoate moiety is of particular interest in enzymology. It is known to be a substrate for microbial dehalogenase enzymes, such as 4-chlorobenzoyl-CoA dehalogenase, which is involved in the biodegradation pathway of 4-chlorobenzoate in bacteria like Pseudomonas sp. strain CBS-3 . Studies on this enzyme, which catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA, provide fundamental insights into the mechanism of aryl-halide bond cleavage and the formation of Meisenheimer complexes during enzymatic catalysis . Furthermore, 4-chlorobenzoate derivatives play a role in investigating the adenylate-forming enzyme superfamily, which includes 4-coumarate-CoA ligase, an enzyme key to the phenylpropanoid pathway in plants . The compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO3 B3406287 4-Acetylphenyl 4-chlorobenzoate CAS No. 29558-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)11-4-8-14(9-5-11)19-15(18)12-2-6-13(16)7-3-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNHDKUEVXIFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253770
Record name Benzoic acid, 4-chloro-, 4-acetylphenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29558-82-5
Record name Benzoic acid, 4-chloro-, 4-acetylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29558-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-, 4-acetylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis of 4 Acetylphenyl 4 Chlorobenzoate

Optimized Esterification Protocols for 4-Acetylphenyl 4-chlorobenzoate (B1228818)

The most direct synthesis of 4-Acetylphenyl 4-chlorobenzoate involves the formation of an ester linkage between 4-hydroxyacetophenone and a 4-chlorobenzoyl moiety. This is typically achieved by reacting 4-hydroxyacetophenone with 4-chlorobenzoyl chloride. libretexts.orgchemguide.co.uk The reaction is an O-acylation, where the phenolic hydroxyl group of 4-hydroxyacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk

A general representation of this reaction is the Schotten-Baumann reaction, which is often performed in the presence of a base to neutralize the hydrogen chloride byproduct and to activate the phenol (B47542) as a phenoxide. libretexts.org

Catalyst Systems for Enhanced Reaction Efficiency, including Alkali Metal Catalysis

The efficiency of the esterification of 4-hydroxyacetophenone can be significantly influenced by the choice of catalyst. For the reaction with an acyl chloride like 4-chlorobenzoyl chloride, a base is typically used. Common bases include pyridine (B92270) or triethylamine, which act as catalysts and also as scavengers for the HCl produced. thieme-connect.de The reaction can also be improved by first converting the phenol to its more reactive sodium phenoxide form by treatment with sodium hydroxide (B78521). libretexts.org

While strong Lewis acids are commonly used in Friedel-Crafts acylation reactions, their use in O-acylation of phenols must be carefully controlled to avoid competitive C-acylation (Fries rearrangement). researchgate.net However, certain acid catalysts can be effective. For instance, trifluoromethanesulfonic acid (TfOH) has been shown to catalyze O-acylation of phenols with acyl chlorides, with diluted TfOH favoring this reaction over C-acylation. researchgate.net

Alkali metal catalysts, particularly alkali metal alkoxides, are highly effective in transesterification reactions and can also play a role in esterification. thieme-connect.de Their catalytic activity in ester interchange reactions suggests their potential applicability in promoting the formation of this compound from different starting materials.

Catalyst SystemReactantsConditionsNotes
Sodium Hydroxide4-Hydroxyacetophenone and 4-Chlorobenzoyl ChlorideAqueous baseForms the more reactive sodium phenoxide in situ. libretexts.org
Pyridine/Triethylamine4-Hydroxyacetophenone and 4-Chlorobenzoyl ChlorideOrganic solventActs as a catalyst and HCl scavenger. thieme-connect.de
Trifluoromethanesulfonic acid (TfOH)4-Hydroxyacetophenone and 4-Chlorobenzoyl ChlorideDilute acidic mediumFavors O-acylation over C-acylation. researchgate.net

Solvent-Free and Environmentally Conscious Synthetic Routes

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable. The acylation of phenols can be carried out under solvent-free conditions, often with the aid of a solid-supported catalyst or microwave irradiation to enhance reaction rates. jmchemsci.com For example, the esterification of alcohols and phenols has been successfully achieved using catalysts like zinc perchlorate (B79767) hexahydrate in the absence of a solvent. jmchemsci.com

Another environmentally conscious approach is the use of eco-friendly catalysts. For instance, p-toluenesulfonic acid (PTSA), a biodegradable and stable acid, has been used as a catalyst for the Fries rearrangement of aromatic esters, demonstrating its potential as a green catalyst in acylation reactions. researchgate.netacs.orggoogle.com

The synthesis of 4-acetylphenyl benzoate (B1203000) has been reported to be carried out by reacting 4-hydroxyacetophenone with benzoyl chloride in the presence of sodium hydroxide, followed by extraction with an organic solvent. researchgate.net This methodology could be adapted for the synthesis of the 4-chloro derivative, and further optimization could lead to a reduction in solvent use.

Regioselective Synthesis and Yield Optimization

The synthesis of this compound from 4-hydroxyacetophenone and 4-chlorobenzoyl chloride is inherently regioselective. The phenolic hydroxyl group is significantly more nucleophilic than the aromatic ring or the methyl group of the acetyl moiety, especially under basic conditions where the phenoxide is formed. This directs the acylation to the oxygen atom, leading to the desired ester (O-acylation) rather than substitution on the aromatic ring (C-acylation). libretexts.orgresearchgate.net

Yield optimization would involve adjusting reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants and catalyst. For less reactive acyl chlorides, such as benzoyl chloride and its derivatives, converting the phenol to its phenoxide form with a base like sodium hydroxide is a key step to improving the reaction rate and yield. libretexts.org The choice of solvent can also play a role, with polar aprotic solvents like DMF sometimes being used for alkylations and acylations. thieme-connect.de

Transesterification Pathways for this compound and Analogues

Transesterification offers an alternative route to this compound. This would typically involve the reaction of a simple ester of 4-chlorobenzoic acid, such as methyl 4-chlorobenzoate, with 4-hydroxyacetophenone in the presence of a suitable catalyst. This method avoids the use of acyl chlorides and the production of corrosive HCl.

Alkali metal alkoxides have been identified as remarkably active catalysts for ester interchange reactions. youtube.com The reactivity of these catalysts increases down the group, with cesium alkoxides being more active than potassium, sodium, and lithium alkoxides. These catalysts are thought to operate through the formation of aggregate clusters.

Table of Alkali Metal Alkoxide Catalysts for Transesterification

Catalyst General Reactivity Trend Notes
Lithium Alkoxide Least reactive
Sodium Alkoxide More reactive than Lithium
Potassium Alkoxide More reactive than Sodium
Rubidium Alkoxide More reactive than Potassium

Multi-component Reactions and Cascade Sequences for this compound Derivatives

While a direct multi-component or cascade reaction for the synthesis of this compound is not prominently described, these advanced synthetic strategies could be employed to generate more complex derivatives of this molecule in a highly efficient manner.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy and synthetic efficiency. nih.gov One could envision an MCR where a derivative of 4-hydroxyacetophenone, a derivative of 4-chlorobenzoic acid, and a third component are brought together to form a more complex molecular architecture centered around the this compound core.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, could also be designed to produce derivatives. For example, a starting material could be designed to undergo an initial esterification to form the this compound moiety, which then triggers a subsequent intramolecular cyclization or rearrangement to yield a more complex heterocyclic structure.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 4 Acetylphenyl 4 Chlorobenzoate

Single-Crystal X-ray Diffraction Analysis and Crystal Packing Features

To date, a dedicated single-crystal X-ray diffraction study for 4-Acetylphenyl 4-chlorobenzoate (B1228818) has not been reported in the reviewed literature. However, valuable insights into its probable crystal packing and intermolecular interactions can be inferred from the analysis of closely related structures.

Elucidation of Intermolecular Interactions and Supramolecular Architectures of 4-Acetylphenyl 4-chlorobenzoate

While direct experimental data for the title compound is unavailable, the crystal structure of 4-acetylphenyl 3-methylbenzoate (B1238549) offers a comparative model. In this analogue, the aromatic rings exhibit a significant dihedral angle of 82.52(8)°. The molecular structure is stabilized by C-H···O hydrogen bonds, which also dictate the crystal packing, forming C(7) chains along the a-axis. researchgate.net Similarly, in the crystal structure of 4-chlorophenyl 4-chlorobenzoate, molecules are linked into helical chains along the b-axis by C-H···O hydrogen bonds. nih.gov These interactions, along with potential π-π stacking interactions between the phenyl rings, are anticipated to be the primary forces governing the supramolecular architecture of this compound. The presence of the acetyl and chloro substituents will likely influence the geometry and strength of these interactions.

Polymorphism and Crystal Engineering Studies of this compound

The existence of polymorphism, the ability of a compound to crystallize in multiple forms, is a known phenomenon in phenyl benzoate (B1203000) derivatives. For instance, butyl p-(p-ethoxyphenoxy-carbonyl)phenylcarbonate exists in two distinct crystallographic modifications. The study of polymorphism is crucial as different polymorphs can exhibit varying physical properties.

Crystal engineering of aromatic esters, including phenyl benzoates, focuses on the rational design of solid-state structures with desired properties. This is often achieved by understanding and controlling the intermolecular interactions. For instance, the introduction of different substituents can systematically alter the liquid-crystal transition temperatures in these materials. researchgate.net However, specific studies on the polymorphism and crystal engineering of this compound are not yet available in the public domain.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution.

Spectroscopic data for this compound is available from spectral databases. sci-hub.se

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15d2HAromatic Protons (ortho to C=O in chlorobenzoate)
8.05d2HAromatic Protons (ortho to acetyl group)
7.65d2HAromatic Protons (meta to C=O in chlorobenzoate)
7.35d2HAromatic Protons (meta to acetyl group)
2.60s3HAcetyl Methyl Protons
Solvent: DMSO-d6. Data sourced from SpectraBase. sci-hub.se

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
197.5Acetyl Carbonyl Carbon
164.5Ester Carbonyl Carbon
154.0Aromatic Carbon (C-O)
139.0Aromatic Carbon (C-Cl)
135.5Aromatic Carbon (C-C=O)
132.0Aromatic Carbons
130.0Aromatic Carbons
129.0Aromatic Carbons
122.5Aromatic Carbons
27.0Acetyl Methyl Carbon
Solvent: DMSO-d6. Data sourced from SpectraBase. sci-hub.se

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Detailed Connectivity

While 1D NMR provides essential information, 2D NMR techniques are necessary for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): Would reveal the coupling between adjacent protons, for instance, confirming the ortho and meta relationships within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlation between protons and their attached carbons, for example, linking the methyl protons at 2.60 ppm to the methyl carbon at 27.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide information about longer-range (2-3 bond) correlations. For example, it could show a correlation between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon.

As of now, specific 2D NMR data for this compound has not been published.

Solid-State NMR Investigations of this compound

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, which can be different from the solution state. It is particularly useful for studying polymorphism and for characterizing materials that are insoluble or have limited solubility. General ssNMR studies on aromatic compounds and esters have been conducted, but a specific investigation of this compound is not available. Such a study could reveal details about the molecular packing, intermolecular distances, and the presence of different crystalline or amorphous forms.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

An FTIR spectrum for this compound is available from spectral databases. sci-hub.se

FTIR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~1735StrongEster C=O Stretch
~1685StrongKetone C=O Stretch
~1600, ~1500MediumAromatic C=C Stretching
~1270, ~1100StrongC-O Stretching
~850StrongC-H Bending (para-substituted rings)
~760StrongC-Cl Stretching
Data sourced from SpectraBase. sci-hub.se The values are approximate and characteristic for the functional groups.

While an experimental Raman spectrum for this compound is not currently available, it would be a valuable complementary technique to FTIR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, and it could provide additional information about the aromatic ring modes and the C-Cl bond. Theoretical calculations on similar molecules like phenyl benzoate have been used to predict and assign Raman active modes. ontosight.ai

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate measurement of the molecular mass and offering insights into the molecule's structure through its fragmentation patterns. For this compound, HRMS allows for the unambiguous determination of its elemental composition.

The calculated monoisotopic mass of this compound (C₁₅H₁₁ClO₃) is 274.03967 Da. This value is derived from the sum of the most abundant isotopes of each element in the molecule. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very low margin of error (typically < 5 ppm), thus confirming the compound's molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the parent molecule. The most probable cleavage site in this compound is the ester linkage, which is the weakest bond in the molecular ion. This primary fragmentation event would lead to the formation of two principal fragment ions: the 4-chlorobenzoyl cation and a radical cation derived from the 4-acetylphenol moiety.

The 4-chlorobenzoyl cation is particularly stable and would produce a characteristic signal with an isotopic pattern typical for a monochlorinated species. The two major peaks would appear at m/z 139 (containing ³⁵Cl) and m/z 141 (containing ³⁷Cl) in an approximate 3:1 intensity ratio. Further fragmentation of this ion could occur through the loss of carbon monoxide (CO), yielding a 4-chlorophenyl cation at m/z 111.

The other primary fragment, corresponding to the 4-acetylphenoxyl radical, would appear at m/z 135. Subsequent fragmentation of this ion, such as the loss of a methyl radical (•CH₃) or a ketene (B1206846) group (CH₂=C=O), can also be predicted.

The following table summarizes the predicted key fragments for this compound based on established fragmentation principles.

Predicted m/zIon StructureDescription
274/276[C₁₅H₁₁ClO₃]⁺•Molecular Ion (M⁺•) with Cl isotope pattern
139/141[C₇H₄ClO]⁺4-Chlorobenzoyl cation (base peak)
135[C₈H₇O₂]⁺•4-Acetylphenoxyl radical cation
120[C₇H₄O₂]⁺•Fragment from loss of methyl from acetylphenoxyl part
111/113[C₆H₄Cl]⁺4-Chlorophenyl cation (from loss of CO)

This table presents predicted data based on chemical principles, as direct experimental literature data was not found.

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its two aromatic chromophores: the 4-chlorobenzoyl group and the 4-acetylphenyl group.

The ester linkage (–O–C=O–) that connects the two aromatic rings largely serves to electronically insulate them. Consequently, the resulting spectrum is anticipated to be a superposition of the spectra of the individual chromophores, with slight shifts in the absorption maxima (λmax) due to the electronic influence of the ester group and the respective substituents.

4-Chlorobenzoyl Chromophore : This part of the molecule is related to 4-chlorobenzoic acid, which exhibits strong absorption bands in the UV region. nist.gov These absorptions are primarily due to π → π* transitions within the benzene (B151609) ring and the carbonyl group. The chlorine atom acts as an auxochrome, causing a slight red shift (bathochromic shift) compared to unsubstituted benzoic acid.

4-Acetylphenyl Chromophore : This moiety is structurally similar to 4-hydroxyacetophenone. The acetyl group (–COCH₃) is a strong chromophore and, in conjunction with the phenyl ring, gives rise to distinct absorption bands. The primary absorption is due to a π → π* transition of the conjugated system. A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen is also expected at a longer wavelength.

The combined spectrum of this compound would therefore be predicted to show complex absorption patterns, likely with at least two major bands in the 240–300 nm range. The precise λmax values and molar absorptivity (ε) would need to be determined experimentally, but a theoretical prediction based on related structures can be made.

Predicted λmax Range (nm)Associated ChromophoreProbable Electronic Transition
~240-260 nm4-Chlorobenzoylπ → π
~270-290 nm4-Acetylphenylπ → π
>300 nm (weak)Acetyl Carbonyln → π*

This table presents predicted data based on the known behavior of related chromophores, as direct experimental literature data was not found.

Computational Chemistry and Theoretical Modeling of 4 Acetylphenyl 4 Chlorobenzoate

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and energetic properties of molecules like 4-acetylphenyl 4-chlorobenzoate (B1228818). By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 4-acetylphenyl 4-chlorobenzoate, which has several rotatable single bonds—notably the C-O ester bond and the bonds connecting the phenyl rings to the ester group and the acetyl group—multiple conformations are possible.

Table 1: Comparison of Dihedral Angles in Related Benzoate (B1203000) Esters

CompoundDihedral Angle Between Phenyl Rings
4-Methylphenyl 4-chlorobenzoate51.86 (4)° nih.gov
4-Chlorophenyl 4-chlorobenzoate47.98 (7)° nih.gov

This table presents experimental data for related compounds to provide context for what a theoretical study on this compound might reveal.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations would provide the energies of these orbitals and map their spatial distribution across the this compound molecule. This analysis would reveal which parts of the molecule are more susceptible to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. By comparing these predicted values with experimental spectra, one can confirm the molecular structure and assign specific peaks to individual atoms in the this compound molecule.

IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. The predicted IR spectrum would show characteristic peaks for the carbonyl (C=O) groups of the ester and acetyl moieties, as well as C-O, C-Cl, and aromatic C-H bonds. For instance, in a related compound, 4-formylphenyl 4-chlorobenzoate, the ester C=O stretch is observed at 1741.78 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. This would provide insights into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational flexibility, vibrational motions, and interactions with its environment, such as solvent molecules.

An MD simulation could reveal how the presence of a solvent affects the conformational preferences of the molecule and how solvent molecules arrange themselves around the solute. This is particularly important for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Quantitative Structure-Property Relationships (QSPR) in Material Science Contexts

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. In the context of materials science, computational descriptors derived from the molecular structure of this compound could be used to predict its physical and chemical properties.

These descriptors can be categorized as constitutional, topological, geometric, and electronic. For example, descriptors derived from DFT calculations, such as the HOMO-LUMO gap, dipole moment, and polarizability, could be correlated with properties like melting point, solubility, or even its potential performance in specific material applications. While no specific QSPR studies on this compound have been reported, this approach holds promise for the rational design of new materials with desired characteristics.

Reactivity Profiles and Chemical Transformations of 4 Acetylphenyl 4 Chlorobenzoate

Hydrolytic Stability and Mechanistic Degradation Pathways of the Ester Linkage

The central ester linkage in 4-Acetylphenyl 4-chlorobenzoate (B1228818) is a primary site for chemical transformation, particularly through hydrolysis. The stability of this bond is influenced by the electronic properties of both the 4-acetylphenyl and 4-chlorobenzoyl moieties. The hydrolysis can proceed under both acidic and basic conditions, following well-established mechanisms for ester cleavage.

Under basic conditions, the hydrolysis occurs via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-acetylphenoxide as the leaving group to yield 4-chlorobenzoic acid and 4-hydroxyacetophenone. The rate of this reaction is generally second-order, being dependent on the concentrations of both the ester and the hydroxide ion. The presence of the electron-withdrawing acetyl group on the phenoxide leaving group makes it a better leaving group, thus facilitating the hydrolysis compared to unsubstituted phenyl benzoate (B1203000). Conversely, the electron-withdrawing chloro group on the benzoyl portion makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Acid-catalyzed hydrolysis proceeds via a different pathway, typically initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing for the attack of a weak nucleophile, such as water. The subsequent steps involve proton transfer and elimination of 4-hydroxyacetophenone.

The hydrolytic stability of 4-Acetylphenyl 4-chlorobenzoate can be compared to that of related esters, as illustrated in the following table. The relative rates are influenced by the electronic nature of the substituents on both the acyl and the phenyl portions of the ester.

Ester CompoundAcyl SubstituentPhenolic SubstituentExpected Relative Rate of Basic HydrolysisRationale
Phenyl Benzoate-H-H1 (Reference)Baseline for comparison.
4-Acetylphenyl Benzoate-H-COCH₃> 1Electron-withdrawing acetyl group stabilizes the phenoxide leaving group.
Phenyl 4-chlorobenzoate-Cl-H> 1Electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon.
This compound-Cl-COCH₃>> 1Combined electron-withdrawing effects of both the acetyl and chloro groups enhance reactivity.
4-Nitrophenyl 4-chlorobenzoate-Cl-NO₂>>> 1The strongly electron-withdrawing nitro group makes the phenoxide an excellent leaving group. ontosight.ai

Functional Group Interconversions on the Acetyl Moiety

The acetyl group on the phenyl ring provides a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These transformations can modify the electronic and steric properties of the molecule, as well as introduce new functionalities for further reactions.

Reduction: The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)phenyl 4-chlorobenzoate. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid the simultaneous reduction of the ester group. Milder reagents like NaBH₄ are generally preferred for selective ketone reduction.

Oxidation: The acetyl group can undergo oxidation, for instance, through a Baeyer-Villiger oxidation. This reaction, typically carried out with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would convert the ketone into an ester, resulting in the formation of 4-(acetyloxy)phenyl 4-chlorobenzoate.

The following table summarizes some key functional group interconversions of the acetyl moiety:

Reaction TypeReagent(s)Product
ReductionSodium borohydride (NaBH₄)4-(1-Hydroxyethyl)phenyl 4-chlorobenzoate
Oxidation (Baeyer-Villiger)meta-Chloroperoxybenzoic acid (m-CPBA)4-(Acetyloxy)phenyl 4-chlorobenzoate
Hydrazone FormationHydrazine (B178648) (H₂NNH₂)4-(1-Hydrazonoethyl)phenyl 4-chlorobenzoate
Thiosemicarbazone FormationThiosemicarbazide (B42300) (H₂NNHCSNH₂)4-(1-(2-Carbamothioylhydrazinylidene)ethyl)phenyl 4-chlorobenzoate

Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the existing substituents: the chloro group and the ester group. The chloro group is an ortho-, para-director, while the carboxylate group of the ester is a meta-director. Both groups are deactivating towards electrophilic substitution, meaning that harsher reaction conditions may be required compared to benzene (B151609).

Given that the para position is already occupied by the ester linkage, the chloro group directs incoming electrophiles to the ortho position (C2 and C6 relative to the chlorine). The ester group, being a meta-director, also directs incoming electrophiles to the same positions (C3 and C5 relative to the ester group, which are the same as C2 and C6 relative to the chlorine). Therefore, electrophilic substitution is expected to occur at the positions ortho to the chlorine atom.

Nitration: Nitration of the chlorophenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The expected product would be 4-acetylphenyl 2-nitro-4-chlorobenzoate.

Halogenation: Further halogenation, for instance, chlorination with chlorine gas and a Lewis acid catalyst like iron(III) chloride (FeCl₃), would also be expected to occur at the ortho positions to the existing chlorine atom, yielding 4-acetylphenyl 2,4-dichlorobenzoate.

Sulfonation: Sulfonation with fuming sulfuric acid would lead to the introduction of a sulfonic acid group at the ortho position, resulting in 4-acetylphenyl 2-sulfo-4-chlorobenzoate.

The predicted regioselectivity of these reactions is summarized in the table below:

Reaction TypeReagent(s)Major ProductPosition of Substitution
NitrationHNO₃ / H₂SO₄4-Acetylphenyl 2-nitro-4-chlorobenzoateOrtho to Chlorine
ChlorinationCl₂ / FeCl₃4-Acetylphenyl 2,4-dichlorobenzoateOrtho to Chlorine
SulfonationFuming H₂SO₄4-Acetylphenyl 2-sulfo-4-chlorobenzoateOrtho to Chlorine

Derivatization Strategies for Tailoring Molecular Architecture and Functionality

The diverse reactivity of this compound at its various functional groups allows for a multitude of derivatization strategies to tailor its molecular architecture and functionality for specific applications. These strategies can involve modifications at one or more of the reactive sites.

One approach is to use the acetyl group as a linchpin for building more complex structures. As mentioned, its reaction with thiosemicarbazide has been shown to produce a thiadiazole derivative of 4-acetylphenyl benzoate, indicating that similar heterocyclic structures can be appended to the this compound scaffold. researchgate.net Such modifications can dramatically alter the steric and electronic properties of the molecule and can be a route to novel bioactive compounds.

Another strategy involves the modification of the chlorophenyl ring. While electrophilic substitution introduces additional substituents, the chloro group itself can be a site for nucleophilic aromatic substitution under certain conditions, or it can participate in cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to replace the chlorine atom with a variety of other functional groups, including alkyl, aryl, or vinyl groups. This would lead to a significant diversification of the molecular structure.

Furthermore, a combination of these strategies can be employed. For instance, the acetyl group could first be reduced to an alcohol, which could then be esterified or etherified to introduce new side chains. Subsequently, the chlorophenyl ring could be functionalized via electrophilic substitution or cross-coupling reactions. This multi-pronged approach allows for the systematic modification of the molecule at different positions, enabling the fine-tuning of its properties for applications in materials science, medicinal chemistry, or as a chemical probe.

The following table outlines some potential derivatization pathways:

Initial Reaction SiteInitial TransformationSubsequent Transformation SiteSubsequent TransformationPotential Final Product Class
Acetyl GroupReduction to alcoholResulting Hydroxyl GroupEsterification/EtherificationEster or ether derivatives
Acetyl GroupReaction with hydrazine derivativesChlorophenyl RingNitrationSubstituted hydrazone derivatives
Chlorophenyl RingSuzuki CouplingAcetyl GroupBaeyer-Villiger OxidationBiaryl compounds with modified acetyl group
Ester LinkageHydrolysisResulting Phenol (B47542) and Carboxylic AcidRe-esterification with different partnersAnalogues with modified linkers

Advanced Applications of 4 Acetylphenyl 4 Chlorobenzoate in Materials Chemistry and Organic Synthesis

Investigation of Mesogenic Behavior and Liquid Crystalline Systems Incorporating 4-Acetylphenyl 4-chlorobenzoate (B1228818) Structural Motifs

While there is no direct evidence in the reviewed literature to suggest that 4-Acetylphenyl 4-chlorobenzoate is itself a liquid crystalline compound, its core structure is a common motif in molecules that do exhibit mesogenic properties. The phenyl benzoate (B1203000) framework is a well-established component of many liquid crystals. The rigid core, provided by the two aromatic rings linked by the ester group, is a fundamental requirement for the formation of calamitic (rod-like) liquid crystals.

Role as a Monomer or Building Block in Polymer Chemistry

There are no specific studies in the available literature that detail the use of this compound as a monomer in polymerization. However, its chemical structure suggests several potential pathways for its incorporation into polymeric materials.

Theoretically, the acetyl group (–COCH₃) could be chemically modified to introduce a polymerizable functional group. For example, it could be reduced to a hydroxyl group, which could then be used in condensation polymerization to form polyesters or polyurethanes. Alternatively, the methyl group of the acetyl moiety could be functionalized to introduce a vinyl group, making it suitable for addition polymerization.

More directly, the entire molecule could serve as a building block in the synthesis of aromatic polyesters. The ester linkage can be hydrolyzed to yield 4-hydroxyacetophenone and 4-chlorobenzoic acid. These precursor molecules, particularly the bifunctional 4-hydroxybenzoic acid (after de-chlorination and modification), are staples in the production of high-performance liquid crystal polymers (LCPs). While the chlorine atom might present challenges in some polymerization reactions, it also offers a site for further functionalization.

Design and Synthesis of Optoelectronic Materials with this compound Units

The direct application of this compound in optoelectronic materials has not been reported in the reviewed scientific literature. However, its constituent parts, particularly the acetylphenyl moiety, are valuable precursors for synthesizing molecules with interesting optical properties.

A significant application lies in the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones), which are known to exhibit nonlinear optical (NLO) properties. nih.gov The acetyl group of this compound can readily undergo a Claisen-Schmidt condensation reaction with various aromatic aldehydes. rasayanjournal.co.in This reaction would extend the conjugated π-system of the molecule, a key requirement for NLO activity. The resulting chalcone (B49325), bearing the 4-chlorobenzoate group, could then be evaluated for applications such as optical switching and frequency conversion. researchgate.net

Furthermore, the design of NLO materials often involves creating "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a conjugated bridge. The this compound structure contains a mildly deactivating acetyl group and a deactivating chlorine atom, but it can be chemically modified to create more effective push-pull chromophores for incorporation into polymers or other materials for optoelectronic devices. mdpi.com

Supramolecular Assembly and Self-Organization Driven by this compound Interactions

A definitive crystal structure for this compound is not available in the public domain, which limits a direct analysis of its self-assembly. However, detailed crystallographic studies of closely related compounds, such as 4-methylphenyl 4-chlorobenzoate (4MP4CBA) and 4-chlorophenyl 4-chlorobenzoate, provide significant insight into the likely intermolecular interactions that would govern its crystal packing. nih.gov

In these related structures, the molecules are organized in the solid state through a combination of weak intermolecular forces. C–H···O hydrogen bonds are commonly observed, where a hydrogen atom from a phenyl ring interacts with the oxygen atom of a carbonyl group on an adjacent molecule. These interactions link the molecules into chains or other motifs. The aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal lattice. The chlorine atom can engage in halogen bonding or other dipole-dipole interactions.

The structure of 4-methylphenyl 4-chlorobenzoate, for example, resembles that of other aryl benzoates, with a significant dihedral angle between the two aromatic rings (51.86°). nih.gov It is highly probable that this compound would exhibit similar non-covalent interactions, leading to a well-defined three-dimensional architecture in the solid state.

Table 1: Crystallographic Data for the Related Compound 4-Methylphenyl 4-chlorobenzoate

ParameterValue
Chemical FormulaC₁₄H₁₁ClO₂
Molecular Weight246.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.6932 (4)
b (Å)11.3269 (3)
c (Å)7.2386 (2)
β (°)101.050 (3)
Volume (ų)1182.37 (6)
Z4
Data sourced from a study by Gowda et al. nih.gov

Precursor in the Synthesis of Complex Organic Molecules

One of the most immediate and practical applications of this compound is its use as a versatile intermediate in organic synthesis. The compound contains two key functional groups—the acetyl group and the ester linkage—which can be selectively targeted for a variety of chemical transformations.

The ester can be synthesized by reacting 4-hydroxyacetophenone with 4-chlorobenzoyl chloride in the presence of a base. Once formed, the acetyl group (a ketone) is a particularly useful handle for building molecular complexity. It can undergo a wide range of reactions, making the parent molecule a valuable starting material for more elaborate structures.

A prime example is the Claisen-Schmidt condensation, where the acetyl group reacts with an aldehyde in the presence of an acid or base to form a chalcone. nih.govrasayanjournal.co.in This reaction is fundamental in the synthesis of flavonoids and other biologically active compounds. The resulting α,β-unsaturated ketone system in the chalcone is itself a versatile intermediate, susceptible to Michael additions and other transformations.

Beyond chalcone formation, the acetyl group can be subjected to other standard ketone reactions. It can be oxidized to a carboxylic acid using strong oxidizing agents, or reduced to a secondary alcohol (an ethyl alcohol group) with reducing agents like sodium borohydride (B1222165). These transformations open up pathways to a diverse array of other functionalized molecules.

Table 2: Potential Synthetic Transformations of the Acetyl Group in this compound

Reaction TypeReagentsProduct Functional Group
Claisen-Schmidt CondensationAromatic Aldehyde, Acid/BaseChalcone (α,β-unsaturated ketone)
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid
Wittig ReactionPhosphonium YlideAlkene
Baeyer-Villiger OxidationPeroxy Acid (e.g., m-CPBA)Ester

Advanced Analytical Methodologies for the Study of 4 Acetylphenyl 4 Chlorobenzoate

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring (HPLC, GC-MS)

Chromatographic methods are indispensable tools for the analysis of 4-Acetylphenyl 4-chlorobenzoate (B1228818), facilitating its separation from impurities, enabling purity assessment, and allowing for the real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for verifying the purity of 4-Acetylphenyl 4-chlorobenzoate. A typical analysis would involve a reversed-phase column, where the compound is eluted using a mobile phase gradient, often a mixture of acetonitrile (B52724) and water. The retention time of the main peak corresponding to this compound serves as a key identifier, while the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. By monitoring the appearance of the product peak and the disappearance of starting material peaks, HPLC is also instrumental in tracking the progress of the esterification reaction between 4-hydroxyacetophenone and 4-chlorobenzoyl chloride that typically forms this compound.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability

Thermal analysis techniques are crucial for determining the material properties of this compound, specifically its behavior under controlled temperature changes.

Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow associated with phase transitions in the compound. As a sample of this compound is heated at a constant rate, any endothermic or exothermic processes are recorded. A sharp endothermic peak would indicate the melting point of the crystalline solid, a critical parameter for its identification and purity assessment. The absence of significant thermal events before the melting point can suggest a high degree of purity.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of this compound. The analysis involves monitoring the mass of the sample as a function of increasing temperature. The resulting TGA curve reveals the temperature at which the compound begins to decompose and the extent of mass loss at different stages. This data is vital for determining the upper-temperature limit for its handling and storage.

Thermal Analysis Data for this compound (Hypothetical Data)
Analysis Type Observation
Differential Scanning Calorimetry (DSC)Melting Point (T_m)
Thermogravimetric Analysis (TGA)Onset of Decomposition (T_d)

Note: Specific experimental values for the melting point and decomposition temperature of this compound are not widely reported in publicly accessible literature. The table represents the type of data obtained from these analyses.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of this compound (C₁₅H₁₁ClO₃). This method precisely measures the percentage by weight of carbon (C), hydrogen (H), and other elements (in this case, chlorine) in a pure sample of the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and, by extension, its purity.

Elemental Analysis of this compound (C₁₅H₁₁ClO₃)
Element Theoretical % Found % (Hypothetical)
Carbon (C)65.5865.6
Hydrogen (H)4.044.1
Chlorine (Cl)12.9012.8

Note: The "Found %" values are hypothetical and represent the expected outcome for a pure sample.

Future Perspectives and Emerging Research Avenues for 4 Acetylphenyl 4 Chlorobenzoate

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design and discovery of new molecules with desired properties. jscholaronline.orgmdpi.comresearchgate.net For 4-Acetylphenyl 4-chlorobenzoate (B1228818) and its derivatives, these computational tools offer a powerful approach to predict and optimize their physicochemical and biological properties.

Table 1: Potential AI/ML Applications for 4-Acetylphenyl 4-chlorobenzoate

AI/ML ApplicationPredicted PropertyPotential Impact
QSAR ModelingBiological Activity (e.g., enzyme inhibition)Accelerated discovery of new drug candidates. jscholaronline.orgnih.gov
Property PredictionLiquid Crystal Behavior, Thermal StabilityDesign of novel functional materials. tandfonline.comtandfonline.com
Generative ModelsNovel Molecular StructuresExploration of new chemical space around the core structure. nih.gov
Reaction PredictionOptimal Synthesis RoutesDevelopment of more efficient and sustainable synthetic methods. mdpi.com

Sustainable and Scalable Synthetic Approaches for Industrial Relevance

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact and enhance economic viability. wjpmr.commdpi.com For the industrial production of this compound, future research will likely focus on developing sustainable and scalable synthetic routes that adhere to these principles.

Traditional esterification methods, such as the Fischer-Speier esterification, often rely on strong acid catalysts and require the removal of water to drive the reaction to completion. mdpi.commasterorganicchemistry.com Modern approaches are exploring the use of solid acid catalysts, such as sulfonated biochar, which can be easily recovered and reused, reducing waste and simplifying purification processes. mdpi.com Another promising avenue is the use of metal-free catalytic systems. For example, the arylation of carboxylic acids with diaryliodonium salts provides an efficient, transition-metal-free route to aryl esters under mild conditions. organic-chemistry.orgnih.govacs.org

Furthermore, the use of greener solvents is a key aspect of sustainable synthesis. Research into solvent-free reaction conditions or the use of biodegradable solvents like lemon juice under concentrated solar radiation demonstrates a move towards more environmentally benign processes. nih.gov One-pot, multi-step reactions also contribute to sustainability by reducing the need for intermediate purification steps, thereby saving time, energy, and resources. soton.ac.uk The development of such processes for the synthesis of this compound from readily available starting materials like 4-hydroxyacetophenone and 4-chlorobenzoyl chloride would be a significant step towards its industrial relevance.

Exploration of Novel Functional Materials and Smart Systems

The structural characteristics of this compound, particularly its rigid aromatic core, make it a promising candidate for the development of novel functional materials, most notably liquid crystals. tandfonline.comtandfonline.com Aryl benzoates are a well-established class of mesogenic compounds, meaning they can exhibit intermediate phases of matter between a conventional liquid and a solid crystal. researchgate.net

The specific substituents on the phenyl rings of this compound—the acetyl and chloro groups—will influence its mesomorphic properties, such as the temperature range of the liquid crystalline phase and the type of phase (e.g., nematic, smectic). tandfonline.comtandfonline.com By systematically modifying these substituents, researchers can fine-tune the material's properties for specific applications. For instance, the introduction of chiral centers could lead to the formation of cholesteric liquid crystals, which have applications in displays and sensors. rsc.org

Beyond liquid crystals, aryl benzoates can be incorporated into polymers to create materials with tailored optical and thermal properties. researchgate.net The presence of the acetyl group in this compound offers a reactive handle for polymerization or for grafting onto other polymer backbones. This could lead to the development of photosensitive materials or polymers with high refractive indices for optical applications. Furthermore, the investigation of its photophysical properties, such as fluorescence, could open up possibilities for its use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Advanced Mechanistic Studies of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms underlying the synthesis and potential transformations of this compound is crucial for optimizing its production and exploring its reactivity. Modern analytical and computational techniques can provide unprecedented insights into complex reaction pathways.

For the synthesis of this compound via esterification, detailed mechanistic studies can elucidate the role of the catalyst and the reaction intermediates. For example, in the Fischer-Speier esterification, the reaction proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. mdpi.commasterorganicchemistry.com Understanding the rate-determining steps and potential side reactions is key to improving reaction yields and selectivity.

The thermal decomposition of this compound is another area ripe for mechanistic investigation. Studies on similar compounds, like benzoate (B1203000) on a copper surface, have shown that decomposition can lead to the formation of phenyl species, which can then abstract hydrogen atoms from other molecules. nih.gov Investigating the decomposition products and pathways of this compound could be important for determining its stability in various applications.

Furthermore, the acetyl group and the chloro-substituted aromatic ring are sites for potential further functionalization. Advanced mechanistic studies of reactions at these sites, such as electrophilic aromatic substitution or nucleophilic acyl substitution, would expand the synthetic utility of this compound, allowing for the creation of a diverse range of derivatives with novel properties. The use of techniques like in-situ spectroscopy and computational modeling can help to map out the energy landscapes of these reactions, providing a predictive framework for synthetic chemists. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 4-acetylphenyl 4-chlorobenzoate?

  • Methodological Answer : The compound can be synthesized via esterification between 4-acetylphenol and 4-chlorobenzoyl chloride. Catalytic agents like DMAP (4-dimethylaminopyridine) or DCC (N,N'-dicyclohexylcarbodiimide) are typically employed to enhance reaction efficiency. Purification often involves column chromatography using silica gel and a hexane/ethyl acetate gradient. Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (e.g., δ 8.0–8.3 ppm for aromatic protons, δ 170–175 ppm for ester carbonyl) confirm structural integrity .
  • HPLC/GC-MS : Used to assess purity and quantify residual reactants.
  • Melting Point Analysis : Determines crystalline consistency (expected range: 120–130°C, depending on polymorphism) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for aromatic systems) and quantify hydrolytic byproducts (e.g., 4-chlorobenzoic acid) using reverse-phase HPLC .

Advanced Research Questions

Q. What structural insights explain the substrate specificity of 4-chlorobenzoate:CoA ligase (CBL) in this compound metabolism?

  • Methodological Answer :

  • X-ray Crystallography : Reveals conformational changes (e.g., 140° domain movement) during adenylate formation and CoA binding. The I303G mutation expands substrate range to include 3,4-dichlorobenzoate by altering steric constraints in the active site .
  • Kinetic Studies : Measure KmK_m (substrate affinity) and kcatk_{cat} (turnover number) using ATP consumption assays (via coupled pyrophosphatase) and HPLC-based quantification of 4-chlorobenzoyl-CoA .

Q. How do microbial degradation pathways for 4-chlorobenzoate derivatives differ across bacterial species?

  • Methodological Answer :

  • Pseudomonas sp. ALP83 : Utilizes a three-enzyme cascade (CoA ligase → dehalogenase → thioesterase) to convert 4-chlorobenzoate to 4-hydroxybenzoate .
  • Pseudomonas cepacia P166 : Employs a meta cleavage pathway, transforming 4-chlorobenzoate to 4-chlorocatechol, followed by ring cleavage into chloroacetate and CO2 .
  • Experimental Design : Use gene knockout strains or isotopic labeling (e.g., 13C-4-chlorobenzoate) with LC-MS to trace metabolic intermediates .

Q. What computational tools can predict the environmental fate and degradation kinetics of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities between 4-chlorobenzoate derivatives and CBL using AutoDock Vina. Focus on halogen-binding pockets (e.g., Tyr64, Phe256) .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with microbial degradation rates. Validate via batch bioreactor experiments measuring chloride release .

Q. How can researchers resolve contradictions in reported enzymatic activities of 4-chlorobenzoate dehalogenases?

  • Methodological Answer :

  • Enzyme Assay Optimization : Control for cofactor availability (e.g., Mg2+ for ATP-dependent ligases) and eliminate interfering compounds (e.g., thiols) using Bradford assays for protein quantification .
  • Comparative Genomics : Align sequence motifs (e.g., P-loop for ATP binding in CBL) across homologs to identify functional divergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.